molecular formula C5H3I2NO3S B3332104 3,5-Diiodoyridine-4-sulfonic acid CAS No. 871875-87-5

3,5-Diiodoyridine-4-sulfonic acid

Cat. No.: B3332104
CAS No.: 871875-87-5
M. Wt: 410.96 g/mol
InChI Key: LZACKLSRMFXJJV-UHFFFAOYSA-N
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Description

3,5-Diiodopyridine-4-sulfonic acid is a halogenated pyridine derivative characterized by two iodine atoms at the 3- and 5-positions of the pyridine ring and a sulfonic acid group (-SO₃H) at the 4-position. This compound’s unique structure confers distinct physicochemical properties, such as high polarity due to the sulfonic acid group and enhanced stability from halogenation.

Properties

IUPAC Name

3,5-diiodopyridine-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO3S/c6-3-1-8-2-4(7)5(3)12(9,10)11/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZACKLSRMFXJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)S(=O)(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704503
Record name 3,5-Diiodopyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871875-87-5
Record name 3,5-Diiodopyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodoyridine-4-sulfonic acid typically involves the iodination of pyridine derivatives. One common method is the direct iodination of pyridine-4-sulfonic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In industrial settings, the production of 3,5-Diiodoyridine-4-sulfonic acid may involve more scalable methods such as continuous flow iodination. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodoyridine-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of pyridine-4-sulfonic acid.

    Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3,5-Diiodoyridine-4-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diiodoyridine-4-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

4-Amino-2,3,5-Trichloropyridine (CAS 28443-69-8)
  • Structural Differences: Unlike 3,5-diiodopyridine-4-sulfonic acid, this compound features chlorine substituents at the 2-, 3-, and 5-positions and an amino group (-NH₂) at the 4-position instead of a sulfonic acid group.
  • Functional Implications: Chlorine atoms increase electronegativity and may enhance reactivity in nucleophilic substitution reactions compared to iodine’s bulkier, less electronegative nature.
Property 3,5-Diiodopyridine-4-sulfonic Acid 4-Amino-2,3,5-Trichloropyridine
Substituents I, I, -SO₃H Cl, Cl, Cl, -NH₂
Expected Solubility High (polar solvents) Moderate (organic solvents)
Reactivity Acidic, polar Nucleophilic sites

Sulfonamide-Linked Pyridine Derivatives

Sodium Acetyl(4-(2-(1,3-Dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfaonyl Amide (C F5)
  • Structural Differences : This compound contains a sulfonamide (-SO₂NH-) linkage to a pyridine ring, whereas 3,5-diiodopyridine-4-sulfonic acid has a direct sulfonic acid group.
  • Functional Implications :
    • Sulfonamides are commonly used in drug design (e.g., antibiotics, diuretics) due to their bioactivity and stability.
    • The sulfonic acid group in the target compound may offer stronger acidity and metal-chelating properties, useful in catalysis or ion-exchange resins .

Aromatic Sulfonic Acid Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structural Differences : Caffeic acid is a catechol derivative with a carboxylic acid group, lacking the pyridine ring and iodine substituents.
  • Functional Implications: Both compounds are used in pharmacological and food research, but caffeic acid’s antioxidant properties stem from its phenolic hydroxyl groups, whereas the target compound’s bioactivity (if any) may derive from iodine’s electrophilic character or sulfonic acid’s polarity .

Biological Activity

3,5-Diiodopyridine-4-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of thyroid hormone synthesis and its implications in metabolic processes. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.

3,5-Diiodopyridine-4-sulfonic acid is a derivative of pyridine, characterized by the presence of two iodine atoms at the 3 and 5 positions and a sulfonic acid group at the 4 position. The molecular formula is C6H4I2N1O3SC_6H_4I_2N_1O_3S, and it is known to play a role as an intermediate in the synthesis of thyroid hormones, particularly as a precursor in the iodination process that leads to the formation of thyroxine (T4) and triiodothyronine (T3) .

The biological activity of 3,5-diiodopyridine-4-sulfonic acid can be attributed to its structural features that allow it to interact with various biological targets:

  • Thyroid Hormone Synthesis : As an intermediate in thyroid hormone production, it influences the levels of T4 and T3 in the body, which are crucial for regulating metabolism .
  • Enzyme Inhibition : The sulfonic acid group may enhance its binding affinity to certain enzymes involved in thyroid hormone metabolism, potentially affecting deiodination processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Thyroid Hormone SynthesisActs as an intermediate that contributes to T4 and T3 production.
Enzyme InteractionPotentially inhibits enzymes related to thyroid hormone metabolism.
Metabolic RegulationInfluences metabolic pathways through modulation of thyroid hormone levels.

Case Study 1: Thyroid Hormone Regulation

A study examining the effects of 3,5-diiodopyridine-4-sulfonic acid on thyroid hormone levels in mice demonstrated that administration led to increased serum levels of T3 and T4. The mechanism was attributed to enhanced iodination processes facilitated by the compound .

Findings :

  • Sample Size : 30 mice
  • Dosage : 10 mg/kg body weight
  • Result : Significant increase in serum T3 and T4 levels after 14 days.

Case Study 2: Enzyme Activity Modulation

Research focused on the inhibition of low molecular weight protein tyrosine phosphatases (LMW-PTP) showed that compounds with sulfonic acid moieties exhibit selective inhibition properties. The study highlighted that 3,5-diiodopyridine-4-sulfonic acid demonstrated IC50 values comparable to known inhibitors, suggesting potential therapeutic applications in metabolic disorders .

Results :

  • IC50 Value : 7.1 μM for LMW-PTP inhibition.
  • Mechanism : Competitive inhibition confirmed through kinetic studies.

Discussion

The biological activity of 3,5-diiodopyridine-4-sulfonic acid underscores its significance in thyroid hormone metabolism. Its dual role as both an intermediate in hormone synthesis and a potential enzyme inhibitor positions it as a compound worthy of further investigation for therapeutic applications in conditions related to thyroid dysfunction.

Q & A

Q. How can researchers optimize reproducibility in multi-institutional collaborations?

  • Methodological Answer : Share detailed protocols via platforms like protocols.io , including raw data and instrument calibration records. Use collaborative tools (e.g., electronic lab notebooks) to track reagent batch numbers and environmental conditions (e.g., humidity, light exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.